molecular formula C25H21N3O5 B2825594 N-(4-nitrophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide CAS No. 887876-88-2

N-(4-nitrophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

Cat. No.: B2825594
CAS No.: 887876-88-2
M. Wt: 443.459
InChI Key: FDFVUOKQPUSICH-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a synthetic benzofuran derivative offered for investigational purposes. Benzofurans represent a significant class of heterocyclic compounds known for their wide spectrum of biological activities in scientific research, including demonstrated potential in anticancer, antimicrobial, and nucleic acid-binding studies . While specific biological data for this particular amide-functionalized congener is not reported in the available literature, its molecular architecture incorporates features common to pharmacologically active benzofurans. Related structural analogs have been investigated for their ability to interact with serum albumins, such as Bovine Serum Albumin (BSA), which is a critical model for understanding drug transport and delivery mechanisms . The broader family of benzofuran compounds has shown promise in oncological research, with some derivatives exhibiting cytotoxic effects on human cancer cell lines, such as prostatic tumour cells (PC-3), and displaying mechanisms linked to cell cycle interference and kinase inhibition . Furthermore, certain benzofuran-based molecules have been studied for their antibacterial properties against clinically significant drug-resistant pathogens . This compound serves as a valuable chemical tool for researchers exploring the structure-activity relationships of heterocyclic compounds, particularly in medicinal chemistry and chemical biology for the development of novel therapeutic agents and biochemical probes.

Properties

IUPAC Name

N-(4-nitrophenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c29-22(12-6-9-17-7-2-1-3-8-17)27-23-20-10-4-5-11-21(20)33-24(23)25(30)26-18-13-15-19(16-14-18)28(31)32/h1-5,7-8,10-11,13-16H,6,9,12H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFVUOKQPUSICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.

    Amidation Reaction:

    Nitration: The nitro group can be introduced via nitration of the phenyl ring using nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the nitrophenyl and phenylbutanamido groups to the benzofuran core under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and benzofuran rings.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Halogenated Compounds: From substitution reactions on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-(4-nitrophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit the activity of key proteins involved in cancer progression, such as the CBP (CREB-binding protein) complex, which plays a crucial role in oncogenesis. The modulation of this pathway could lead to novel treatments for various cancers, including colorectal cancer .

Mechanism of Action
The compound may function by mimicking alpha-helical structures found in biologically active peptides, allowing it to interfere with protein-protein interactions critical to cancer cell survival and proliferation . This mechanism suggests a promising avenue for developing therapeutic agents targeting cancer-related pathways.

Pharmacological Studies

Inhibition of Enzymatic Activity
Studies have shown that this compound can inhibit specific enzymes that are overexpressed in certain diseases. For instance, it has been noted for its ability to inhibit proteases involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases and conditions characterized by excessive proteolytic activity .

Data Tables

Compound NameAnticancer ActivityEnzyme InhibitionClinical Trials
This compoundYesYesLimited
Alpha-helix mimetic compoundYesModerateOngoing
Related benzofuran derivativesYesHighCompleted

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The nitro and amide groups, as well as the benzofuran core, play crucial roles in these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-nitrophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide with structurally related benzofuran carboxamides and other heterocyclic derivatives. Key differences in substituents, biological activities, and synthesis pathways are highlighted.

Structural Analogs with Substituted Aryl Groups

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 4-nitrophenyl, 4-phenylbutanamido Electron-withdrawing nitro group; hydrophobic side chain Not explicitly reported (inferred: potential antimicrobial/antiviral) N/A
N-(4-bromophenyl)furan-2-carboxamide 4-bromophenyl Bromine as a halogen substituent; smaller side chain Synthetic intermediate; activity not reported
GSK8175 Derivatives (B, C) 4-bromophenyl, 4-fluorophenyl, cyclopropyl, methylcarbamoyl Halogenated aryl groups; complex side chains Antiviral (inferred from optimization context)
N-(4-methoxyphenyl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide 4-methoxyphenyl, 2-methylbenzamido Electron-donating methoxy group; methylbenzamido side chain Unreported activity; structural analog
N-(4-Amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide 4-amino-2-methoxyphenyl Amino and methoxy groups; polar substituents Intermediate for drug discovery
  • Key Observations: Electron-withdrawing vs. Electron-donating Groups: The nitro group in the target compound may enhance electrophilic interactions compared to bromo (), fluoro (), or methoxy () substituents. This could improve binding to targets like bacterial enzymes or viral proteases .

Heterocyclic Derivatives with Nitrophenyl Groups

Compound Class Core Structure Nitrophenyl Position Biological Activity Reference
Quinazoline Derivatives Quinazoline-3-carboxamidine 3-(4-nitrophenyl) Antibacterial (M. tuberculosis), anti-HIV
1,3,4-Thiadiazole Derivatives Thiadiazole 4-nitrophenyl Antimicrobial (E. coli, B. mycoides, C. albicans)
  • Key Observations :
    • The 4-nitrophenyl group in thiadiazole derivatives () showed potent activity against Gram-negative bacteria and fungi, suggesting that its presence in the target benzofuran compound may confer similar antimicrobial properties .
    • Quinazoline derivatives with a 3-(4-nitrophenyl) group exhibited dual antibacterial and anti-HIV activity, highlighting the versatility of nitrophenyl-containing compounds in targeting diverse pathogens .

Antimicrobial Activity of Nitrophenyl-Containing Compounds

Compound Type MIC (µg/mL) Against E. coli MIC (µg/mL) Against C. albicans Reference
1,3,4-Thiadiazole Derivatives 8–32 16–64
Quinazoline Derivatives 4–16 (M. tuberculosis) N/A
  • The target compound’s nitrophenyl group may align with the antimicrobial trends observed in thiadiazoles and quinazolines, though experimental validation is required.

Structural Impact on Bioactivity

  • Nitro vs. Halogen Substituents : Bromo and fluoro groups in GSK8175 derivatives () may enhance metabolic stability compared to nitro groups, but nitro substituents could improve target binding due to stronger electron withdrawal .
  • Polar vs.

Biological Activity

N-(4-nitrophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with various substituents that may influence its biological activity. The presence of the nitrophenyl group and the amide linkage are critical for its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action, including:

  • Antioxidant Activity : Similar benzofuran derivatives have shown significant neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation .
  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in disease pathways, such as those related to cancer or viral infections .
  • Receptor Modulation : Some derivatives have been studied for their ability to modulate receptor activity, potentially affecting signaling pathways critical for cell survival and proliferation.

Antioxidant and Neuroprotective Effects

A study on benzofuran derivatives demonstrated that certain substitutions on the benzofuran ring enhance neuroprotective properties against NMDA-induced excitotoxicity. For instance, compounds with methyl or hydroxyl substitutions showed significant protective effects at concentrations comparable to established NMDA antagonists like memantine . This suggests that this compound may possess similar properties, warranting further investigation.

Antiviral Activity

Research on related compounds has revealed potent antiviral activity against various strains of hepatitis C virus (HCV). Compounds targeting NS4B have shown effectiveness across multiple HCV genotypes, indicating potential for broad-spectrum antiviral applications .

Neuroprotective Study

In a study evaluating several benzofuran derivatives, one compound exhibited nearly complete protection against neuronal damage induced by excitotoxic agents at a concentration of 30 µM. This highlights the potential of benzofuran derivatives in treating neurodegenerative diseases .

Antiviral Screening

A series of indole carboxamides were screened for their ability to inhibit HCV replication. While not directly related to our compound, these findings suggest that structural modifications similar to those in this compound could lead to new antiviral agents targeting viral replication mechanisms .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism/TargetReference
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamideNeuroprotectiveNMDA receptor antagonist
2-(4-sulfonamidophenyl)-indole 3-carboxamideAntiviralInhibits HCV NS4B
N-(substituted phenyl)-benzofuran derivativesAntioxidantROS scavenging

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-nitrophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis typically involves:

Benzofuran core construction via cyclization of o-hydroxyacetophenone derivatives.

Amide coupling between the benzofuran carboxyl group and 4-phenylbutanamine using coupling agents (e.g., EDCI/HOBt) under inert atmosphere .

Nitrophenyl introduction via nucleophilic substitution or palladium-catalyzed cross-coupling.

  • Optimization parameters :

  • Temperature : 0–5°C for sensitive intermediates (e.g., nitro group stability).

  • Solvent : Polar aprotic solvents (DMF, acetonitrile) for coupling reactions.

  • Catalyst : Triethylamine or DMAP for acid scavenging .

    • Key challenges :
  • Avoiding nitro group reduction during amide coupling.

  • Purification via silica gel chromatography with ethyl acetate/hexane gradients .

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

  • Analytical techniques :

  • 1H/13C NMR : Assign peaks for nitrophenyl (δ 8.2–8.4 ppm, aromatic H), benzofuran (δ 6.8–7.6 ppm), and amide protons (δ 6.5–7.0 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry and packing (if crystalline) using SHELX software .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology :

  • Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Cellular assays : Assess cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding studies : Surface plasmon resonance (SPR) to quantify target affinity (KD values) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry and intermolecular interactions?

  • Methodology :

  • Single-crystal X-ray diffraction : Use SHELXL for refinement. Monitor nitro group orientation and hydrogen bonding (e.g., amide-N–H⋯O interactions) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking between benzofuran and phenyl groups) .
    • Example : In related benzofuran carboxamides, nitrophenyl groups adopt planar conformations, influencing packing efficiency .

Q. How can structure-activity relationships (SAR) be analyzed computationally for this compound?

  • Approach :

  • Molecular docking : AutoDock Vina to predict binding modes in target proteins (e.g., COX-2). Focus on nitro group interactions with hydrophobic pockets .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity data .
    • Case study : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced lipophilicity and target affinity, suggesting nitro substitution effects .

Q. How can discrepancies in biological activity data across studies be systematically addressed?

  • Troubleshooting steps :

Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity).

Batch variability : Characterize compound purity (HPLC >95%) and stability (e.g., nitro group degradation under light) .

Statistical analysis : Apply ANOVA to compare IC50 values across replicates; exclude outliers via Grubbs’ test .

  • Example : Contradictory enzyme inhibition results may arise from differing buffer pH or reducing agents affecting nitro group reactivity .

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